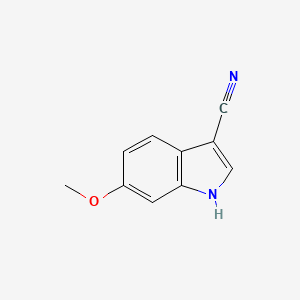
(S)-Oxiran-2-ylmethyl Methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Oxiran-2-ylmethyl Methanesulfonate typically involves the reaction of (S)-glycidol with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves the following steps:
Starting Material: (S)-glycidol is used as the starting material.
Reaction with Methanesulfonic Acid: (S)-glycidol is reacted with methanesulfonic acid in the presence of a suitable solvent such as dichloromethane.
Reaction Conditions: The reaction is typically carried out at room temperature with constant stirring to ensure complete conversion.
Purification: The product is purified using techniques such as distillation or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions and ensure consistent product quality. The use of advanced purification techniques such as chromatography may also be employed to achieve high purity levels .
化学反応の分析
Types of Reactions
(S)-Oxiran-2-ylmethyl Methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring in the compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and halides. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted alcohols or ethers.
Oxidation: The major products are aldehydes or carboxylic acids.
Reduction: The major products are alcohols or other reduced forms.
科学的研究の応用
(S)-Oxiran-2-ylmethyl Methanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (S)-Oxiran-2-ylmethyl Methanesulfonate involves the alkylation of nucleophilic sites within the target molecules. The epoxide ring undergoes nucleophilic attack, leading to the formation of covalent bonds with the nucleophile. This reaction can modify the structure and function of the target molecules, making it useful in various chemical and biological applications .
類似化合物との比較
Similar Compounds
®-Oxiranemethanol: The enantiomer of (S)-Oxiranemethanol, with similar chemical properties but different stereochemistry.
Glycidol: The parent compound, lacking the methanesulfonate group.
Epichlorohydrin: A related epoxide compound with a chlorine substituent instead of the methanesulfonate group.
Uniqueness
(S)-Oxiran-2-ylmethyl Methanesulfonate is unique due to its chiral nature and the presence of both an epoxide and a methanesulfonate group. This combination of functional groups makes it highly reactive and versatile for various chemical transformations. Its chiral nature also makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds .
特性
CAS番号 |
67800-62-8 |
|---|---|
分子式 |
C4H10O5S |
分子量 |
170.179 |
IUPAC名 |
methanesulfonic acid;oxiran-2-ylmethanol |
InChI |
InChI=1S/C3H6O2.CH4O3S/c4-1-3-2-5-3;1-5(2,3)4/h3-4H,1-2H2;1H3,(H,2,3,4) |
InChIキー |
ZJTOHMSDLDEVGD-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C1C(O1)CO |
同義語 |
(2S)-2-Oxiranemethanol Methanesulfonate; (S)-Oxiranemethanol Methanesulfonate; (S)-Glycidyl Methanesulfonate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]acetonitrile](/img/structure/B585547.png)





